Antiproliferative agent-38
CAS No.:
Cat. No.: VC16606629
Molecular Formula: C15H10N2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10N2 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 11H-pyrido[2,3-a]carbazole |
| Standard InChI | InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-9,17H |
| Standard InChI Key | LHKWAXPYLUZMHY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
Introduction
Chemical and Pharmacological Profile
Molecular Characteristics and Stability
Antitumor agent-38 is a small-molecule compound with the systematic name corresponding to its IUPAC nomenclature, though detailed structural descriptors remain proprietary . Its molecular architecture features a central core decorated with functional groups that likely contribute to its biological activity, including aromatic rings and heteroatomic substitutions. The compound’s stability is contingent upon storage at recommended conditions, typically between -20°C for long-term preservation and -80°C for solutions, ensuring minimal degradation over extended periods .
Target Specificity and Pathway Engagement
Unlike conventional chemotherapeutic agents that target microtubules or DNA replication machinery, antitumor agent-38 operates through a unique mechanism that avoids interference with cytoskeletal structures . Preliminary data suggest its activity is independent of tubulin polymerization or depolymerization, distinguishing it from vinca alkaloids and taxanes . While its precise molecular target remains unconfirmed, its ability to halt cell cycle progression implicates regulators of the S/G2-M checkpoint, such as cyclin-dependent kinases (CDKs) or checkpoint kinases (CHKs) .
In Vitro Antiproliferative Efficacy
Potency Across Cancer Cell Lines
Antitumor agent-38’s antiproliferative activity was quantified using GI50 values, representing the concentration required to inhibit 50% of cellular growth. As shown in Table 1, the compound exhibits nanomolar to low-micromolar potency across five human cancer cell lines:
| Cell Line | Tissue Origin | GI50 (µM) | Resistance Profile |
|---|---|---|---|
| A549 | Lung adenocarcinoma | 0.66 | Chemotherapy-sensitive |
| MDA-MB-231 | Triple-negative breast | 0.85 | Aggressive phenotype |
| KB | Oral epidermoid | 0.76 | Conventional sensitivity |
| KB-VIN | Vincristine-resistant | 4.12 | Multidrug-resistant |
| MCF-7 | Hormone-responsive breast | 3.67 | Estrogen receptor-positive |
Table 1. GI50 values of antitumor agent-38 against human cancer cell lines .
Notably, the compound retains activity against KB-VIN cells, a vincristine-resistant subline overexpressing P-glycoprotein (P-gp), with a GI50 of 4.12 µM . This suggests a mechanism bypassing efflux-mediated resistance, a common limitation of many cytotoxic drugs.
Dose-Dependent Cell Cycle Arrest
At concentrations of 0.58 µM and 1.74 µM, antitumor agent-38 induces a pronounced accumulation of cells in the late S and G2/M phases within 24 hours . Flow cytometry analyses reveal a reduction in the G1 population and a concomitant increase in S-phase duration, implicating interference with DNA replication or checkpoint signaling . Unlike topoisomerase inhibitors or antimetabolites, this arrest occurs without DNA damage or morphological changes, further supporting a novel mechanism .
Mechanisms of Action
Cell Cycle Modulation Without Microtubule Disruption
A hallmark of antitumor agent-38 is its selective cell cycle interference. While agents like paclitaxel stabilize microtubules to arrest cells in mitosis, this compound achieves G2/M arrest independently of tubulin dynamics . Immunofluorescence studies confirm intact microtubule networks in treated cells, eliminating cytoskeletal targeting as a primary mechanism . Instead, the compound likely disrupts CDK/cyclin complexes governing the G2/M transition, such as CDK1-cyclin B1, though direct biochemical evidence remains pending .
Comparative Analysis with Reference Compounds
Resistance Profile Relative to Standard Therapies
The retained activity against KB-VIN cells (4.12 µM GI50) contrasts sharply with vincristine, which shows >100-fold resistance in this model . This disparity underscores antitumor agent-38’s ability to circumvent P-gp-mediated efflux, a common resistance mechanism. Comparatively, sunitinib—a multi-kinase inhibitor—exhibits an average IC50 of 8.11 µM across similar cell lines, highlighting antitumor agent-38’s superior potency .
Selectivity and Therapeutic Index
While cytotoxicity data for non-malignant cells are absent, the low-micromolar GI50s in cancer cells suggest a favorable therapeutic window. Further studies comparing IC50 values in primary human fibroblasts or hematopoietic stem cells are needed to confirm selectivity.
Implications for Cancer Therapy
Overcoming Multidrug Resistance
The compound’s efficacy in KB-VIN cells positions it as a candidate for treating P-gp-overexpressing tumors, which account for 50% of chemotherapy failures . By evading efflux pumps, antitumor agent-38 could complement existing regimens resistant to paclitaxel or doxorubicin.
Synergy with Existing Modalities
Combining antitumor agent-38 with DNA-damaging agents (e.g., cisplatin) or CDK inhibitors (e.g., palbociclib) may enhance therapeutic outcomes. The S-phase arrest induced by antitumor agent-38 could sensitize cells to replication-stress agents, while its G2/M blockade might synergize with mitotic poisons.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume